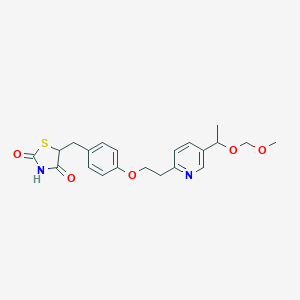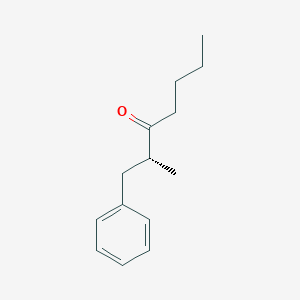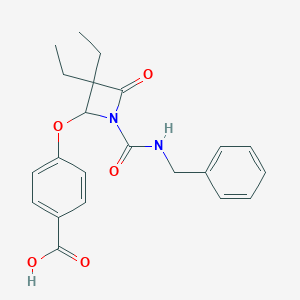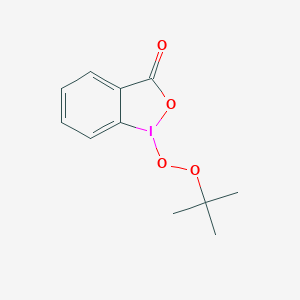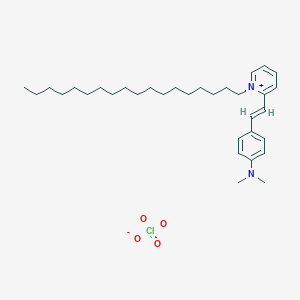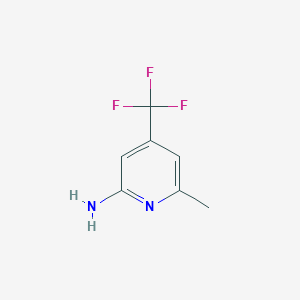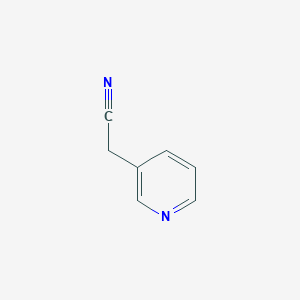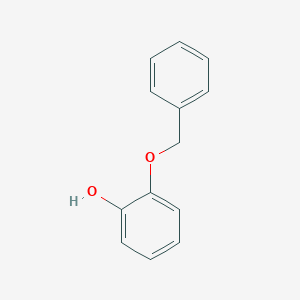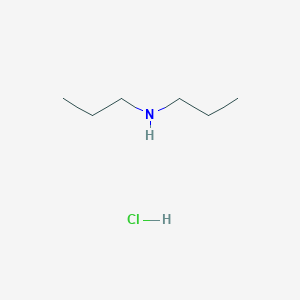![molecular formula C20H14Cl2N4O3 B123706 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol CAS No. 151285-25-5](/img/structure/B123706.png)
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol is a chemical compound that belongs to the azo dyes family. It is a yellowish-orange powder that is commonly used in scientific research due to its unique properties.
作用機序
The mechanism of action of 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol is not fully understood. However, it is believed that the compound acts as a photosensitizer by absorbing light energy and producing reactive oxygen species (ROS) that can damage cancer cells. Additionally, the compound can interact with nitric oxide to produce a fluorescent signal that can be detected in living cells.
生化学的および生理学的効果
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol in lab experiments is its unique properties. It can be used as a fluorescent probe to detect the presence of nitric oxide in living cells, and as a photosensitizer in photodynamic therapy for cancer treatment. However, one of the limitations of using this compound is its toxicity. It can be harmful to living cells if not used in the correct concentrations.
将来の方向性
There are several future directions for the use of 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to explore its use as a fluorescent probe for the detection of other biomolecules in living cells. Additionally, further research is needed to determine the optimal concentrations and conditions for the use of this compound in lab experiments.
In conclusion, 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol is a unique chemical compound that has been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis of 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol involves the reaction of 2,6-dichloro-4-nitroaniline with 9H-carbazole-3,6-diamine in the presence of ethanol. The reaction is carried out under reflux for several hours until the desired product is obtained. The product is then purified by recrystallization to obtain a pure compound.
科学的研究の応用
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to detect the presence of nitric oxide in living cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been used as a dye in the textile industry.
特性
CAS番号 |
151285-25-5 |
|---|---|
製品名 |
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol |
分子式 |
C20H14Cl2N4O3 |
分子量 |
429.3 g/mol |
IUPAC名 |
2-[3-[(2,6-dichloro-4-nitrophenyl)diazenyl]carbazol-9-yl]ethanol |
InChI |
InChI=1S/C20H14Cl2N4O3/c21-16-10-13(26(28)29)11-17(22)20(16)24-23-12-5-6-19-15(9-12)14-3-1-2-4-18(14)25(19)7-8-27/h1-6,9-11,27H,7-8H2 |
InChIキー |
PCXDIHUCXLVKBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
その他のCAS番号 |
151285-25-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



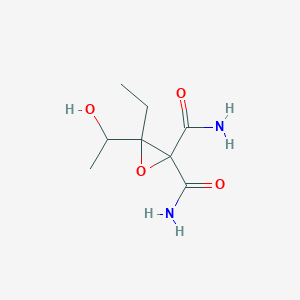

![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)
